molecular formula C₃₀H₄₈O₃ B1140399 [(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 60045-90-1

[(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B1140399
CAS No.: 60045-90-1
M. Wt: 456.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of [(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate typically involves the acetylation of ergosta-7,22-dien-3β-ol. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

[(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors and modulate their activity, influencing various biological processes. The exact pathways and molecular targets depend on the specific context of its use in research .

Comparison with Similar Compounds

[(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is unique due to its specific structure and functional groups. Similar compounds include:

    Ergosta-7,22-dien-3β-ol: The non-acetylated form of the compound.

    Ergosta-7,22-dien-3β-ol acetate: Another acetylated derivative with slight structural differences.

    5α-Ergost-7,22-dien-3β-ol acetate: A closely related compound with similar properties.

These compounds share similar chemical properties but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

[(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-18(2)19(3)8-9-20(4)24-10-11-25-23-17-28(32)27-16-22(33-21(5)31)12-14-30(27,7)26(23)13-15-29(24,25)6/h8-9,17-20,22,24-28,32H,10-16H2,1-7H3/b9-8+/t19-,20+,22-,24+,25-,26-,27?,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPKARFFYJNCOB-FBLWOKFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4C3(CCC(C4)OC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@@H](C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of 3β-Acetoxyergosta-7,22-dien-5α-ol in Ganoderma lingzhi identification?

A: The research identified 73 triterpenoid compounds within 150 Ganoderma strains, with 3β-Acetoxyergosta-7,22-dien-5α-ol being one of 16 key compounds for accurate G. lingzhi identification []. This suggests that the presence and relative content of this specific triterpenoid, along with the others identified, contribute to the unique chemical fingerprint of G. lingzhi compared to other Ganoderma species.

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